7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

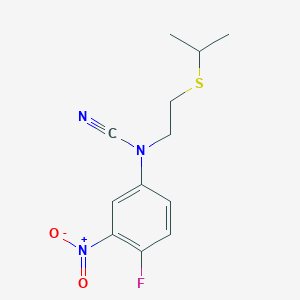

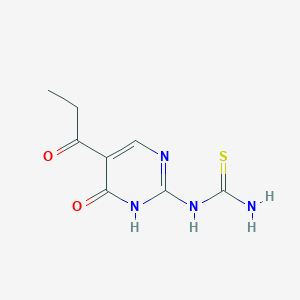

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is an organic compound . Its empirical formula is C8H8BrNO and it has a molecular weight of 214.06 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one linked isoxazole hybrids has been achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is characterized by a benzoxazine core with a bromine atom at the 7th position . The benzoxazine core is a bicyclic system consisting of a benzene ring fused to a 1,4-diazepine ring .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These hybrids were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa, MCF-7, A549, and PC3. Remarkably, three of the compounds demonstrated significant anticancer effects, surpassing the standard drug etoposide .

Tissue Protease Inhibition

This compound has been utilized to form palladacycles , which exhibit notable in vitro cytotoxicity . Additionally, these palladacycles act as inhibitors of tissue protease B , an enzyme associated with cancer-related events.

Antibacterial Properties

While exploring the 1,4-benzoxazine scaffold, researchers have identified antibacterial properties. The compound’s structure provides a foundation for developing new agents with potential antibacterial activity .

Antithrombotic Effects

The 1,4-benzoxazine derivatives have also shown antithrombotic activity . This property is relevant in preventing blood clot formation and managing thrombotic disorders .

Immunomodulatory Potential

Isoxazole derivatives, including those linked to 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, have been investigated for their immunomodulatory effects . These compounds may play a role in regulating immune responses .

Anti-Inflammatory Properties

The isoxazole ring, a common scaffold in this compound, has been associated with anti-inflammatory activity . Researchers continue to explore its potential in managing inflammatory conditions .

Wirkmechanismus

Target of Action

It has been reported that similar compounds have shown anticancer activity . Therefore, it can be inferred that the compound might interact with cellular targets that play a crucial role in cancer progression.

Mode of Action

It has been synthesized as part of a series of compounds with potential anticancer activity . The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJLAXLGJIXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)

![N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B2820097.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)